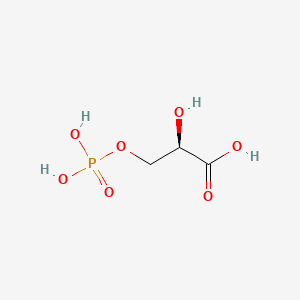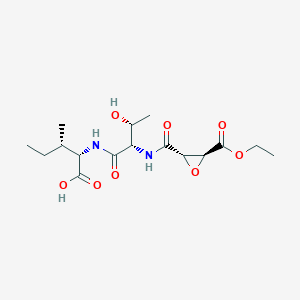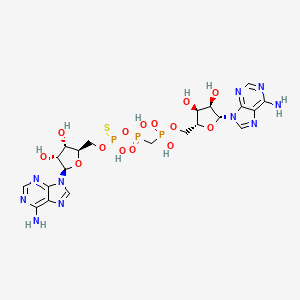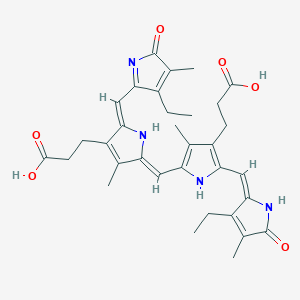
2-Deoxy-glucitol-6-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Deoxy-glucitol-6-phosphate is an organic compound belonging to the class of monosaccharide phosphates. These compounds are characterized by a phosphate group linked to a carbohydrate unit. This compound is a derivative of glucose, where the hydroxyl group at the second carbon is replaced by a hydrogen atom, and the sixth carbon is phosphorylated.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Deoxy-glucitol-6-phosphate can be synthesized by the reduction of 2-deoxy-D-glucose 6-phosphate using sodium borohydride. The reaction involves the following steps:
- Dissolve 2-deoxy-D-glucose 6-phosphate in an appropriate solvent.
- Add sodium borohydride to the solution.
- Allow the reaction to proceed under controlled conditions.
- Purify the product using ion-exchange chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reduction reactions and purification techniques. The process may be optimized for higher yield and purity through advanced techniques such as continuous flow reactors and automated chromatography systems.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Deoxy-glucitol-6-phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Further reduction can lead to the formation of fully reduced sugar alcohols.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and their derivatives.
Reduction: Sugar alcohols.
Substitution: Various substituted sugar derivatives.
Wissenschaftliche Forschungsanwendungen
2-Deoxy-glucitol-6-phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is studied for its role in metabolic pathways and its potential as a metabolic inhibitor.
Medicine: Research has explored its use in cancer therapy, where it acts as a glycolytic inhibitor, disrupting cancer cell metabolism.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent in various industrial processes
Wirkmechanismus
2-Deoxy-glucitol-6-phosphate exerts its effects by mimicking glucose and interfering with glycolysis. It is phosphorylated by hexokinase to form this compound, which accumulates intracellularly. This accumulation inhibits the function of hexokinase and glucose-6-phosphate isomerase, leading to a disruption of glycolysis and inducing cell death. This mechanism is particularly effective in targeting cancer cells, which rely heavily on glycolysis for energy production .
Vergleich Mit ähnlichen Verbindungen
2-Deoxy-2-amino-glucitol-6-phosphate: This compound has an amino group at the second carbon instead of a hydrogen atom.
2-Deoxy-D-glucose-6-phosphate: Similar to 2-deoxy-glucitol-6-phosphate but with a hydroxyl group at the second carbon.
Uniqueness: this compound is unique due to its specific structural modifications, which allow it to act as a potent glycolytic inhibitor. Its ability to disrupt glycolysis makes it a valuable compound in cancer research and therapy. Additionally, its structural similarity to glucose enables it to participate in various biochemical pathways, making it a versatile tool in scientific research .
Eigenschaften
Molekularformel |
C6H15O8P |
|---|---|
Molekulargewicht |
246.15 g/mol |
IUPAC-Name |
[(2R,3S,4R)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate |
InChI |
InChI=1S/C6H15O8P/c7-2-1-4(8)6(10)5(9)3-14-15(11,12)13/h4-10H,1-3H2,(H2,11,12,13)/t4-,5-,6+/m1/s1 |
InChI-Schlüssel |
KLPBNGZTTQNYHR-PBXRRBTRSA-N |
Isomerische SMILES |
C(CO)[C@H]([C@@H]([C@@H](COP(=O)(O)O)O)O)O |
Kanonische SMILES |
C(CO)C(C(C(COP(=O)(O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Carboxymethoxy)-5-[(2S)-2-({(2S)-2-[(3-carboxypropanoyl)amino]-3-phenylpropanoyl}amino)-3-oxo-3-(pentylamino)propyl]benzoic acid](/img/structure/B10776505.png)
![[(3S,4R)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate](/img/structure/B10776511.png)
![2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;iron](/img/structure/B10776513.png)






![2'-O-[1-Ethyl-1H-imidazol)] thymidine-5'-monophosphate](/img/structure/B10776569.png)


![[(2S)-1-[[(1R,2R,18R,19R,22R,25S,28R,40R)-22-(2-amino-2-oxoethyl)-2-[(2R,4R,5S,6R)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2R,3S,4R,5R,6S)-3-[(2R,4S,5R,6S)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-40-carboxy-5,15-dichloro-18,32,35,37-tetrahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaen-19-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylazanium](/img/structure/B10776582.png)

